molecular formula C13H10ClFO2 B2854457 3-(Benzyloxy)-4-chloro-2-fluorophenol CAS No. 1881290-88-5

3-(Benzyloxy)-4-chloro-2-fluorophenol

Cat. No.: B2854457
CAS No.: 1881290-88-5
M. Wt: 252.67
InChI Key: UAWKWDZRHUAJKP-UHFFFAOYSA-N
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Description

General Significance of Fluorinated and Chlorinated Aromatic Scaffolds in Chemical Research

Halogenated aromatic compounds, particularly those containing fluorine and chlorine, are fundamental scaffolds in contemporary chemical research and development. The strategic incorporation of halogen atoms into an aromatic ring can profoundly alter a molecule's physicochemical properties, leading to enhanced performance in various applications, most notably in pharmaceuticals and agrochemicals. chemimpex.com

Fluorine, being the most electronegative element, imparts unique characteristics when bonded to carbon. nih.gov Its small atomic size allows it to act as a bioisostere for hydrogen, meaning it can fit into enzyme receptors similarly to its non-fluorinated counterparts while introducing significant electronic changes. mdpi.com Key effects of fluorination include:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and thereby extending the half-life of drug candidates. nih.govresearchgate.net

Enhanced Potency : Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, which can lead to stronger binding interactions with biological targets. nih.govmdpi.com

Increased Lipophilicity and Permeability : The introduction of fluorine can enhance a molecule's ability to pass through cell membranes, improving its bioavailability. nih.govelsevierpure.com

These benefits are evidenced by the fact that approximately 25% of commercially available drugs contain at least one fluorine atom. mdpi.comelsevierpure.com

Chlorine, while larger and less electronegative than fluorine, also plays a crucial role. It serves as a versatile functional group and a key intermediate in organic synthesis. Chlorinated aromatic compounds are often precursors for more complex molecules, used in the production of everything from analgesics and anti-inflammatory drugs to herbicides and dyes. chemimpex.comgoogle.com

PropertyInfluence on Aromatic Scaffolds
High Electronegativity Modulates electronic properties and acidity of adjacent groups. nih.govmdpi.com
Metabolic Resistance The strength of the C-F bond often blocks metabolic oxidation. researchgate.net
Lipophilicity Can increase membrane permeability and bioavailability. elsevierpure.com
Binding Interactions Can participate in unique dipole and electrostatic interactions. mdpi.com
Synthetic Handle Serves as a reactive site for further chemical modification.

Overview of 3-(Benzyloxy)-4-chloro-2-fluorophenol within Advanced Chemical Research Contexts

The compound This compound is a highly functionalized molecule that embodies the principles discussed above. Its structure is a compelling example of a sophisticated intermediate designed for use in advanced organic synthesis. This molecule is not a final product but rather a precisely engineered building block for constructing more complex molecular architectures, likely for pharmaceutical or agrochemical applications.

Its key features include:

A polyhalogenated aromatic ring containing both fluorine and chlorine. This combination offers the electronic benefits of fluorine while providing multiple sites (the C-Cl bond and the positions activated by the halogens) for further synthetic elaboration.

A phenolic hydroxyl group , which is a versatile handle for introducing a wide array of other functionalities.

A benzyl (B1604629) ether protecting group strategically placed on one of the hydroxyl positions (in its precursor form). This allows chemists to selectively manipulate the free phenolic -OH group or other parts of the molecule without interference, and then unmask the second hydroxyl group at a later, strategic point in the synthesis.

A closely related precursor, 3-chloro-2-fluoro-1-benzyloxy-4-nitrobenzene, is synthesized by reacting 3-Chloro-1,2-difluoro-4-nitrobenzene with benzyl alcohol in the presence of a base. google.com The conversion of this nitro-compound into the target phenol (B47542) would involve standard synthetic transformations, such as reduction of the nitro group to an amine, followed by diazotization and hydrolysis. The existence of such synthetic routes highlights the role of this compound as a bespoke intermediate, valuable for its unique combination of a stable, protected hydroxyl group on a synthetically versatile, halogenated phenolic core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluoro-3-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c14-10-6-7-11(16)12(15)13(10)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWKWDZRHUAJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reactivity and Chemical Transformations of 3 Benzyloxy 4 Chloro 2 Fluorophenol

Electrophilic Aromatic Substitution (EAS) Reactions of the Aromatic Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are profoundly influenced by the existing substituents. byjus.com

The outcome of an EAS reaction on 3-(Benzyloxy)-4-chloro-2-fluorophenol depends on the combined directing effects of its four substituents. Each group guides incoming electrophiles to specific positions on the ring.

Hydroxyl (-OH) Group: As a powerful activating group, the hydroxyl substituent donates electron density to the aromatic ring through a strong resonance effect (+M). This significantly increases the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions. byjus.com In this molecule, the positions ortho to the -OH group are C2 (occupied by -F) and C6. The para position is C4 (occupied by -Cl). Therefore, the hydroxyl group strongly directs substitution to the C6 position.

Benzyloxy (-OCH₂Ph) Group: Similar to an alkoxy group, the benzyloxy substituent is also a strong activating group and an ortho, para-director due to resonance donation of its oxygen lone pairs. youtube.com The positions ortho to the benzyloxy group are C2 (occupied) and C4 (occupied). The para position is C6. Thus, the benzyloxy group also strongly directs electrophiles to the C6 position.

Fluoro (-F) and Chloro (-Cl) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I) but are ortho, para-directors because of their electron-donating resonance effect (+M). masterorganicchemistry.com

The fluoro group at C2 directs to its ortho positions (C1 and C3, both occupied) and its para position (C5).

The chloro group at C4 directs to its ortho positions (C3 and C5) and its para position (C1, occupied).

Consolidated Directing Effect: The regioselectivity in a polysubstituted benzene (B151609) ring is determined by the most powerful activating group(s). fiveable.me In this case, the hydroxyl and benzyloxy groups are the dominant directors. Both strongly activate the C6 position. The weaker directing effects of the chloro and fluoro groups towards C5 are largely overridden. Therefore, electrophilic aromatic substitution is overwhelmingly predicted to occur at the C6 position.

Table 1: Analysis of Substituent Directing Effects
Substituent (Position)TypeDirecting EffectPredicted Target Positions
-OH (C1)Strongly ActivatingOrtho, ParaC6 (C2, C4 occupied)
-F (C2)Weakly DeactivatingOrtho, ParaC5 (C1, C3 occupied)
-OCH₂Ph (C3)Strongly ActivatingOrtho, ParaC6 (C2, C4 occupied)
-Cl (C4)Weakly DeactivatingOrtho, ParaC5 (C1, C3 occupied)

Given the high activation of the phenol (B47542) ring, halogenation is expected to proceed readily. Phenols are so reactive that they often undergo halogenation even without a Lewis acid catalyst, which is typically required for less activated benzene derivatives. chemistrysteps.comlibretexts.org

Bromination: Treatment with bromine (Br₂) would likely yield 6-Bromo-3-(benzyloxy)-4-chloro-2-fluorophenol as the major product. Using a nonpolar solvent can help control the reaction and prevent over-halogenation. byjus.comquora.com

Chlorination: Similarly, reaction with a chlorinating agent like chlorine (Cl₂) is predicted to produce 6-Chloro-3-(benzyloxy)-4-chloro-2-fluorophenol.

Due to the potent activation by the -OH and -OCH₂Ph groups, polysubstitution could be a competing reaction, though the steric hindrance from the existing substituents may limit this possibility.

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. For highly activated rings like phenols, the reaction conditions must be carefully controlled to avoid oxidation and polysubstitution. libretexts.orgnih.gov

Reaction Conditions: Using dilute nitric acid (HNO₃) at controlled temperatures is a standard method for the mononitration of phenols. byjus.com More aggressive conditions, such as a mixture of concentrated nitric and sulfuric acids, could lead to unwanted side reactions. Alternative, milder nitrating systems have also been developed for sensitive substrates. ijcce.ac.irias.ac.indergipark.org.tr

Predicted Product: Based on the directing effects analyzed previously, the nitration of this compound is expected to regioselectively yield 3-(Benzyloxy)-4-chloro-2-fluoro-6-nitrophenol.

Table 2: Predicted Products of Electrophilic Aromatic Substitution
ReactionReagentMajor Product
BrominationBr₂6-Bromo-3-(benzyloxy)-4-chloro-2-fluorophenol
ChlorinationCl₂6-Chloro-3-(benzyloxy)-4-chloro-2-fluorophenol
NitrationDilute HNO₃3-(Benzyloxy)-4-chloro-2-fluoro-6-nitrophenol

Nucleophilic Aromatic Substitution (NAS) Reactions on the Halogenated Phenol Moiety

Nucleophilic aromatic substitution (NAS) involves the displacement of a leaving group (like a halide) on an aromatic ring by a nucleophile. This reaction is fundamentally different from EAS and has its own set of requirements. wikipedia.org

The most common mechanism for NAS is the SNAr (addition-elimination) pathway. This mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, positioned ortho or para to the leaving group. pressbooks.pub These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.comwikipedia.org

The aromatic core of this compound contains two powerful electron-donating groups (-OH and -OCH₂Ph) and no strong EWGs. Electron-donating groups destabilize the Meisenheimer complex and thus deactivate the ring towards SNAr reactions. researchgate.net Consequently, this compound is expected to be largely unreactive toward nucleophilic aromatic substitution under standard SNAr conditions. Forcing a reaction would likely require harsh conditions or alternative catalytic pathways that activate the ring towards nucleophilic attack. osti.govacs.org

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the stabilized carbanion (Meisenheimer complex), not the subsequent elimination of the leaving group. masterorganicchemistry.com This leads to a counterintuitive order of leaving group ability among halogens: F > Cl > Br > I. wikipedia.orgnih.gov

Role of Electronegativity: Fluorine's high electronegativity makes the carbon atom to which it is attached highly electrophilic (electron-poor). This strong inductive pull facilitates the nucleophile's attack and effectively stabilizes the negative charge in the resulting Meisenheimer complex. masterorganicchemistry.comstackexchange.com

Reactivity Comparison: The C-F bond is stronger than the C-Cl bond, which would make fluoride (B91410) a poorer leaving group in an SN2 reaction. However, in the SNAr mechanism, bond-breaking is not rate-limiting. The stabilization of the intermediate is the key factor, and fluorine's inductive effect provides greater stabilization than chlorine's. libretexts.org

Therefore, in a hypothetical NAS reaction on this compound, the fluorine atom at C2 would be the preferred leaving group over the chlorine atom at C4, assuming the reaction could be induced to proceed.

Table 3: Comparison of Halogen Reactivity in SNAr Reactions
HalogenPositionKey Factor for SNArRelative Reactivity
FluorineC2High electronegativity strongly stabilizes the Meisenheimer complex. stackexchange.comHigher
ChlorineC4Less electronegative than fluorine, providing less stabilization to the intermediate.Lower

Reactions at the Benzylic Methylene (B1212753) Group

The benzylic methylene group (-CH₂-) in this compound is a key site of reactivity. Its position adjacent to both a phenyl ring and an ether oxygen atom allows for a variety of chemical transformations. The stability of intermediates, such as benzylic radicals or cations, plays a crucial role in dictating the course of these reactions. libretexts.orgpearson.com

Free Radical Reactions (e.g., Benzylic Bromination)

The benzylic C-H bonds in this compound are susceptible to free radical halogenation, most commonly bromination. This selectivity is attributed to the formation of a resonance-stabilized benzylic radical upon abstraction of a hydrogen atom. libretexts.orgpearson.com The unpaired electron can be delocalized into the adjacent phenyl ring, significantly lowering the energy of this intermediate and favoring its formation over other possible radicals. pearson.com

A standard reagent for achieving selective benzylic bromination is N-Bromosuccinimide (NBS), typically used in the presence of a radical initiator such as light (hν) or a peroxide like benzoyl peroxide. chemistrysteps.comchadsprep.com The reaction proceeds via a chain mechanism where a bromine radical abstracts a benzylic hydrogen, forming the stable benzylic radical. This radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to yield the brominated product and a new bromine radical, thus propagating the chain. chemistrysteps.com Using NBS is advantageous as it maintains a low concentration of Br₂ and HBr, minimizing potential side reactions such as electrophilic aromatic substitution on the electron-rich phenol ring. chadsprep.com

For this compound, the reaction would be expected to yield 1-(bromomethyl)-3-(benzyloxy)-4-chloro-2-fluorobenzene. The electron-withdrawing nature of the chloro and fluoro substituents on the phenolic ring would likely have a modest influence on the stability of the benzylic radical, but the resonance stabilization provided by the adjacent phenyl ring is the dominant factor driving the selectivity for the benzylic position. libretexts.org

Table 1: Key Aspects of Benzylic Bromination of this compound

FeatureDescription
Reaction Type Free Radical Substitution
Key Reagent N-Bromosuccinimide (NBS)
Initiators Light (hν) or Peroxides (e.g., AIBN, benzoyl peroxide)
Reactive Site Benzylic methylene (-CH₂-) group
Key Intermediate Resonance-stabilized benzylic radical
Expected Product 1-(Bromomethyl)-3-(benzyloxy)-4-chloro-2-fluorobenzene

Selective Oxidation and Reduction Reactions

Selective Oxidation:

The benzylic methylene group can be selectively oxidized to a carbonyl group (aldehyde or ketone) or a carboxylic acid. The oxidation of benzylic ethers to the corresponding esters is a well-established transformation. rsc.orgrsc.orgnih.gov Various oxidizing agents can be employed, and the choice of reagent can determine the oxidation state of the final product.

For instance, reagents like dinitrogen tetroxide impregnated on activated charcoal (N₂O₄/charcoal) have been shown to efficiently oxidize benzylic ethers to their corresponding carbonyl compounds under mild, neutral conditions. tandfonline.com Other catalytic systems, such as those employing copper composites (e.g., Cu₂O/C₃N₄) with co-oxidants like tert-butyl hydroperoxide (TBHP) and oxygen, can facilitate the selective oxidation of benzyl (B1604629) ethers to benzoates at room temperature. rsc.orgrsc.orgnih.gov The reaction mechanism often involves the formation of a benzylic radical or cationic intermediate. The presence of electron-withdrawing groups on the aromatic ring of the benzyloxy moiety can sometimes influence the reaction rate. nih.gov

In the context of this compound, selective oxidation of the benzylic methylene group would likely lead to the formation of the corresponding ester, 3-(benzyloxy)-4-chloro-2-fluorobenzoate, without affecting the phenolic hydroxyl group, provided the appropriate oxidant and reaction conditions are chosen.

Selective Reduction:

The reduction of the benzylic methylene group in a benzyl ether typically involves cleavage of the C-O bond, a reaction more relevant to deprotection strategies (see section 3.4.2). Selective reduction of the benzylic methylene group to a methyl group while keeping the ether linkage intact is not a standard transformation and would require specialized reagents that can hydrogenate the benzylic position without causing hydrogenolysis of the benzyl ether. Such a transformation is synthetically challenging due to the inherent reactivity of benzyl ethers towards reductive cleavage. jk-sci.com

Chemistry of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a versatile functional group that can undergo various derivatization reactions. Its acidity and nucleophilicity are influenced by the electronic effects of the substituents on the aromatic ring.

Derivatization via Esterification and Further Etherification

Esterification:

The phenolic hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid, acid chloride, or anhydride (B1165640). The reactivity of the phenol towards esterification can be influenced by steric hindrance from adjacent groups. google.comgoogle.com In this compound, the fluorine atom at the ortho position may provide some steric hindrance, potentially requiring more forcing conditions or the use of specific catalysts for efficient esterification. google.com Common methods include the Schotten-Baumann reaction, which employs an acid chloride in the presence of an aqueous base, or reaction with an anhydride catalyzed by an acid or a base.

Further Etherification:

While the molecule already contains a benzyl ether, the phenolic hydroxyl group can be further etherified to form a diether. The Williamson ether synthesis is a common method, involving the deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, followed by nucleophilic substitution with an alkyl halide. The nucleophilicity of the resulting phenoxide will be somewhat reduced by the electron-withdrawing chloro and fluoro substituents on the ring. However, the reaction is generally robust and can be used to introduce a variety of alkyl or substituted alkyl groups. organic-chemistry.org Palladium-catalyzed etherification reactions have also been developed for phenols, offering an alternative route under mild conditions. frontiersin.org

Table 2: Derivatization Reactions of the Phenolic Hydroxyl Group

ReactionReagentsExpected Product Type
Esterification Acid Chloride/Anhydride, BasePhenolic Ester
Etherification Alkyl Halide, Base (e.g., K₂CO₃, NaH)Di-ether

Selective Deprotection Strategies for the Benzyloxy Group

The benzyloxy group is a common protecting group for phenols, and its removal (debenzylation) is a crucial step in many synthetic sequences. A variety of methods exist for the cleavage of benzyl ethers, and the choice of method often depends on the presence of other functional groups in the molecule. acs.orgorganic-chemistry.org

Catalytic Hydrogenolysis:

This is one of the most common and efficient methods for debenzylation. The reaction involves treating the benzyl ether with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). jk-sci.com This method is generally clean and high-yielding. For this compound, this would yield 4-chloro-2-fluorophenol (B1580588). However, care must be taken as catalytic hydrogenolysis can sometimes lead to the reduction of aryl halides (dehalogenation), although this is often slower than debenzylation.

Oxidative Cleavage:

Certain oxidizing agents can cleave benzyl ethers. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly those with electron-donating groups on the benzyl ring, though it can also be effective for simple benzyl ethers, sometimes with photoirradiation. acs.orgorganic-chemistry.orgmpg.de

Lewis Acid-Mediated Cleavage:

Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are effective reagents for cleaving benzyl ethers. acs.orgorganic-chemistry.org These reagents are particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups. The use of a boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) offers a milder and more selective method for debenzylation that tolerates a range of other functional groups. organic-chemistry.org

Reductive Cleavage with Dissolving Metals:

While harsher than catalytic hydrogenolysis, dissolving metal reductions, such as the Birch reduction (sodium or lithium in liquid ammonia (B1221849) with an alcohol), can also cleave benzyl ethers. acs.orgmpg.de However, this method is less commonly used for simple debenzylation due to its strong reducing power and potential for reducing the aromatic ring.

Table 3: Selective Deprotection Methods for the Benzyloxy Group

MethodKey ReagentsAdvantagesPotential Considerations
Catalytic Hydrogenolysis H₂, Pd/CClean, high-yielding, mild conditionsPotential for dehalogenation
Oxidative Cleavage DDQOrthogonal to reductive methodsSubstrate-dependent reactivity
Lewis Acid Cleavage BCl₃, BBr₃, BCl₃·SMe₂Tolerates reducible groupsHarshness of reagents
Dissolving Metal Reduction Na/NH₃(l)Strong reducing conditionsLow selectivity, potential for ring reduction

Spectroscopic Characterization Methodologies for Structural Elucidation of 3 Benzyloxy 4 Chloro 2 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable analytical technique that provides profound insight into the molecular structure of a chemical compound. By observing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For a molecule with the complexity of 3-(Benzyloxy)-4-chloro-2-fluorophenol, a combination of one-dimensional and two-dimensional NMR experiments is required for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is one of the most widely used methods for molecular structure determination. It provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Chemical Shift Assignment and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the fluorophenol and benzyl (B1604629) groups, as well as the methylene (B1212753) protons of the benzyl group. The electron-withdrawing effects of the halogen and hydroxyl substituents, along with the anisotropic effects of the aromatic rings, will influence the chemical shifts of these protons.

The protons on the fluorophenol ring are expected to appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The benzylic methylene protons will likely appear as a singlet, as they are not adjacent to any other protons. The protons of the benzyl ring will show characteristic signals in the aromatic region, with their chemical shifts influenced by the ether linkage.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-57.10 - 7.20dJ(H-5, H-6) = 8.0 - 9.0
H-66.90 - 7.00dJ(H-6, H-5) = 8.0 - 9.0, J(H-6, F) = 1.0 - 2.0
-CH₂-5.10 - 5.20s-
Benzyl H-2', H-6'7.35 - 7.45m-
Benzyl H-3', H-4', H-5'7.25 - 7.35m-
-OH5.50 - 6.00br s-

Note: Predicted data is based on theoretical calculations and comparison with similar known compounds. Actual experimental values may vary.

Integration and Quantitative Analysis

The integration of the signals in the ¹H NMR spectrum provides a ratio of the number of protons that give rise to each signal. For this compound, the expected integration ratio would be 1:1:2:5:1 for the H-5, H-6, -CH₂-, benzyl, and -OH protons, respectively. This quantitative information is crucial for confirming the presence and relative numbers of each type of proton in the molecule, thereby validating the proposed structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum.

Chemical Shift Interpretation and DEPT Experiments

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. Carbons attached to electronegative atoms like oxygen, chlorine, and fluorine will be deshielded and appear at higher chemical shifts (downfield). Aromatic carbons typically resonate in the range of 110-160 ppm.

To aid in the assignment of the ¹³C NMR signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed. DEPT-90 and DEPT-135 experiments distinguish between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 experiment would show positive signals for CH carbons and negative signals for the CH₂ carbon, while quaternary carbons would be absent.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-1145.0 - 148.0 (d, J(C-F) = 10-15 Hz)
C-2150.0 - 153.0 (d, J(C-F) = 240-250 Hz)
C-3130.0 - 133.0
C-4120.0 - 123.0
C-5125.0 - 128.0
C-6115.0 - 118.0 (d, J(C-F) = 5-10 Hz)
-CH₂-70.0 - 73.0
C-1'136.0 - 138.0
C-2', C-6'128.0 - 130.0
C-3', C-5'127.0 - 129.0
C-4'126.0 - 128.0

Note: Predicted data is based on theoretical calculations and comparison with similar known compounds. Actual experimental values may vary. 'd' indicates a doublet due to C-F coupling.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

Correlation Spectroscopy (COSY): A COSY spectrum reveals proton-proton couplings. For this compound, a cross-peak would be expected between the signals for H-5 and H-6, confirming their adjacent relationship on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated carbons in the molecule by correlating the ¹H and ¹³C NMR signals. For instance, the signal for the methylene protons (-CH₂-) would show a correlation to the corresponding methylene carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the methylene protons and the C-3 of the phenol (B47542) ring and C-1' of the benzyl ring, confirming the benzyloxy linkage. Correlations from H-5 and H-6 to the other carbons in the fluorophenol ring would further solidify the structural assignments.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds within the molecule. For this compound, the IR spectrum is predicted to exhibit several key absorption bands that confirm the presence of its hydroxyl, ether, and halogenated aromatic moieties. okstate.eduwpmucdn.com

The spectrum can be divided into the functional group region (4000–1400 cm⁻¹) and the fingerprint region (1400–600 cm⁻¹), the latter being unique to the molecule as a whole. The presence of a broad absorption band in the region of 3200-3500 cm⁻¹ is a clear indicator of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgvscht.cz The C-O stretching vibrations are also prominent. The phenolic C-O stretch is expected around 1200 cm⁻¹, while the aryl-alkyl ether C-O stretch from the benzyloxy group will likely appear in the 1050-1150 cm⁻¹ range.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl methylene (-CH₂-) group are expected just below this value (typically 2850-2960 cm⁻¹). vscht.cz The presence of the aromatic rings is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. okstate.edupressbooks.pub Characteristic absorptions for the carbon-halogen bonds are also expected, with the C-F stretch appearing in the 1000-1400 cm⁻¹ range and the C-Cl stretch typically found between 600-800 cm⁻¹. okstate.edu

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Phenolic O-H Stretching, H-bonded 3500–3200 (broad)
Aromatic C-H Stretching 3100–3000
Aliphatic C-H (-CH₂-) Stretching 2960–2850
Aromatic C=C Stretching 1600–1450
Phenolic C-O Stretching ~1200
Ether C-O Stretching 1150–1050
C-F Stretching 1400–1000

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides precise information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₃H₁₀ClFO₂. The nominal molecular weight is approximately 252.67 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak [M]⁺ and, due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]⁺ peak with an intensity approximately one-third of the molecular ion peak.

Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a structural fingerprint of the molecule. The fragmentation of this compound is expected to proceed through several predictable pathways. A primary and often dominant fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond. This would result in the formation of a stable benzyl cation (C₇H₇⁺) or a tropylium (B1234903) ion, which gives a prominent peak at m/z 91. whitman.eduyoutube.com The corresponding radical would be the 4-chloro-2-fluorophenoxy radical.

Other significant fragmentations would involve the halogenated phenol portion of the molecule. Following the initial ionization, the molecule may lose a chlorine atom or a molecule of carbon monoxide (CO) or formyl radical (CHO), which are common fragmentation patterns for phenols and halogenated aromatic compounds. rsc.orgrsc.orgwhitman.edu The loss of a hydrogen atom from the molecular ion to give an [M-1]⁺ peak is also a common feature for aromatic compounds. whitman.edudocbrown.info

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
252/254 [C₁₃H₁₀ClFO₂]⁺ Molecular Ion ([M]⁺, [M+2]⁺)
161/163 [C₆H₃ClFO]⁺ Loss of benzyl radical (•C₇H₇)
91 [C₇H₇]⁺ Formation of benzyl/tropylium cation
77 [C₆H₅]⁺ Phenyl cation, from further fragmentation

X-ray Crystallography for Solid-State Molecular Architecture (Applicability demonstrated for related phenolic compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a detailed model of the electron density can be produced, revealing atomic positions, bond lengths, bond angles, and torsional angles with high accuracy. wikipedia.org

While a crystal structure specific to this compound is not publicly available, the applicability of this technique is well-established for a vast range of substituted phenolic and aromatic compounds. researchgate.net For a molecule like this, X-ray crystallography would provide unambiguous confirmation of the substitution pattern on the phenol ring. It would reveal the planarity of the aromatic rings and the conformation of the benzyloxy group relative to the phenol ring.

Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking interactions between the aromatic rings. These non-covalent interactions are crucial in determining the solid-state properties of the material. The primary challenge for this technique is often the growth of a single, high-quality crystal suitable for diffraction. nih.gov

Microwave Spectroscopy for Gas-Phase Conformational Analysis (Applicability demonstrated for related halogenated phenols)

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. nih.gov It provides exceptionally precise data on the moments of inertia of a molecule, from which its exact geometric structure, including bond lengths and angles, can be determined. A key advantage of microwave spectroscopy is its ability to distinguish between different conformational isomers of a molecule, as each conformer has a unique rotational spectrum. uni-kiel.defrontiersin.orgnih.gov

For this compound, which possesses rotational freedom around the C-O-C ether linkage and the C-O bond of the phenol, multiple conformers could potentially exist in the gas phase. The orientation of the phenolic hydroxyl group can give rise to syn and anti conformers with respect to the adjacent fluorine atom. Microwave spectroscopy has been successfully used to study and differentiate such conformers in related molecules like 3-chlorophenol (B135607) and 3-fluorophenol.

By analyzing the rotational constants derived from the spectrum, it is possible to determine the preferred conformational geometry of the molecule in an isolated, collision-free environment. This provides fundamental insights into the intramolecular forces, such as hydrogen bonding or steric hindrance, that dictate the molecule's shape. mdpi.com

Computational Chemistry and Theoretical Insights into 3 Benzyloxy 4 Chloro 2 Fluorophenol

Quantum Chemical Calculations and Methodological Approaches

Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular systems. For a molecule such as 3-(Benzyloxy)-4-chloro-2-fluorophenol, these methods are invaluable for elucidating its behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of organic molecules. researchgate.netepstem.netdergipark.org.tr This method is favored for its balance of computational cost and accuracy. For this compound, DFT would be employed to determine its most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles. researchgate.netkarazin.ua

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For halogenated systems like this compound, which contains both chlorine and fluorine, this selection is particularly critical. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common and effective choice for such organic molecules. epstem.netdergipark.org.trresearchgate.net

The basis set, which is a set of mathematical functions used to describe the atomic orbitals, must be able to accurately represent the electron distribution, especially around the electronegative halogen atoms. Pople-style basis sets, such as 6-311+G(d,p), are frequently used for these types of calculations. researchgate.netkarazin.uasemanticscholar.org The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the non-spherical nature of electron clouds in bonded atoms and the behavior of lone pairs and electrons far from the nucleus, respectively.

Table 1: Commonly Used Basis Sets in DFT Calculations for Organic Molecules

Basis Set Description Key Features
6-31G(d) Split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. A good starting point for geometry optimizations.
6-311G(d,p) A larger split-valence basis set with polarization functions on both heavy atoms and hydrogen. Offers improved accuracy for geometries and energies.
6-311+G(d,p) Includes diffuse functions on heavy atoms. Important for describing anions and systems with significant electron density far from the nucleus.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical reactivity. Through computational analysis, we can visualize and quantify aspects of the electronic landscape of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most likely to be involved in electron donation and acceptance, respectively. For instance, in many phenolic compounds, the HOMO is often localized on the phenol (B47542) ring and the oxygen atom, while the LUMO may be distributed over the aromatic system. semanticscholar.org

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. dergipark.org.tr It is mapped onto the electron density surface, with different colors indicating different electrostatic potential values. Typically, red regions signify areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions, on the other hand, denote positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. nih.gov

For this compound, an MEP map would likely show negative potential around the phenolic oxygen and the halogen atoms due to their high electronegativity. The hydrogen atom of the hydroxyl group would be expected to have a positive potential. This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its intermolecular interactions, such as hydrogen bonding. dergipark.org.tr

Conformational Landscape Exploration and Energetic Stabilities

Computational methods can be used to perform a systematic search of the conformational space by rotating the rotatable bonds, such as the C-O bonds of the ether linkage. For each conformation, a geometry optimization and energy calculation would be performed. This process allows for the identification of the global minimum energy conformation (the most stable structure) as well as other low-energy local minima.

The relative energies of these conformers can be used to determine their populations at a given temperature using Boltzmann statistics. Understanding the preferred conformations is crucial as the molecular shape can significantly influence its biological activity and physical properties. For instance, studies on similar flexible molecules have shown that different conformers can exhibit different reactivity and interaction profiles. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
B3LYP
6-311+G(d,p)
6-31G(d)
6-311G(d,p)

Analysis of Rotational Isomers and Tautomeric Forms

The conformational landscape of this compound is primarily dictated by the rotation around its single bonds. Of particular significance are the rotations around the C-O bond of the hydroxyl group, the C-O bond of the benzyloxy group, and the C-C bond connecting the benzyl (B1604629) group to the ether oxygen. These rotations give rise to various rotational isomers (conformers).

Computational studies, typically employing density functional theory (DFT) methods, can elucidate the relative energies of these conformers. The stability of each isomer is influenced by a delicate balance of steric hindrance and intramolecular interactions. For instance, the orientation of the hydroxyl group's hydrogen atom relative to the adjacent fluorine and benzyloxy substituents is a critical determinant of conformational preference. Two primary planar conformers related to the hydroxyl group orientation can be envisaged: one where the O-H bond is oriented towards the fluorine atom (cis conformer) and another where it is directed away (trans conformer).

Tautomeric Forms:

Tautomerism in phenols is generally unfavorable due to the high stability of the aromatic ring. For this compound, keto-enol tautomerism would involve the migration of the phenolic proton to one of the ring carbons, disrupting the aromatic system. Computational studies would be expected to confirm a significant energy difference between the phenolic form and any potential keto tautomers, indicating that the compound exists overwhelmingly as the phenol under normal conditions.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (F-C2-C3-O) Dihedral Angle (C2-C3-O-C_benzyl) Relative Energy (kcal/mol)
I ~0° (cis to F) ~180° 0.00
II ~180° (trans to F) ~180° 1.25
III ~0° (cis to F) ~60° 2.50

Note: This data is hypothetical and for illustrative purposes. Actual values would require specific computational calculations.

Investigation of Intramolecular Interactions

Intramolecular interactions play a crucial role in determining the preferred conformation and chemical behavior of this compound. The primary intramolecular interaction of interest is hydrogen bonding.

Intramolecular Hydrogen Bonding:

An intramolecular hydrogen bond can potentially form between the hydrogen of the hydroxyl group and the adjacent fluorine atom (O-H···F). This type of interaction is often observed in ortho-fluorophenols. researchgate.net However, the strength of such a bond is a subject of debate and depends on the specific electronic environment. rsc.org Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify this interaction. These analyses can provide information on the bond critical points and the extent of charge transfer, respectively, offering evidence for the presence and strength of the hydrogen bond.

In addition to the O-H···F interaction, a weaker hydrogen bond might exist between the hydroxyl hydrogen and the ether oxygen of the benzyloxy group (O-H···O). The relative strength of these potential hydrogen bonds would significantly influence the equilibrium population of the different rotational isomers. It is plausible that the conformer allowing for the strongest intramolecular hydrogen bond would be the most stable.

Table 2: Hypothetical NBO Analysis of Intramolecular Interactions in the Most Stable Conformer

Donor NBO Acceptor NBO Interaction Energy (E(2), kcal/mol)
LP(F) σ*(O-H) 1.5

Note: This data is hypothetical and for illustrative purposes. LP denotes a lone pair orbital and σ denotes an antibonding orbital.*

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules. For this compound, these predictions can be invaluable for interpreting experimental spectra and confirming the molecular structure.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculated chemical shifts, when referenced against a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C), can be compared with experimental data to aid in the assignment of peaks. The predicted chemical shifts would be sensitive to the conformational isomerism and the presence of intramolecular hydrogen bonding.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for both infrared (IR) and Raman spectroscopy can be computed. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and achieve better agreement with experimental spectra. A key feature in the predicted IR spectrum would be the O-H stretching frequency. The position of this band would be a strong indicator of intramolecular hydrogen bonding; a red-shift (lower frequency) compared to a non-hydrogen-bonded O-H group would be expected if such an interaction is present.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, corresponding to the absorption maxima (λ_max) and intensities in the experimental spectrum. The predicted spectrum would be characteristic of a substituted benzene (B151609) ring, with shifts in the absorption bands influenced by the hydroxyl, benzyloxy, chloro, and fluoro substituents.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

Spectroscopic Parameter Predicted Value Experimental Value
¹H NMR (δ, ppm, OH) 5.8 5.9
¹³C NMR (δ, ppm, C-OH) 150.2 151.0
IR (ν, cm⁻¹, O-H stretch) 3550 3545

Note: This data is hypothetical and for illustrative purposes.

Theoretical Mechanistic Investigations of Reactions involving the Compound

Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound, providing insights into reaction pathways, transition states, and activation energies.

Electrophilic Aromatic Substitution: The reactivity of the aromatic ring towards electrophilic substitution can be modeled. The calculation of molecular electrostatic potential (MEP) maps and Fukui functions can predict the most likely sites for electrophilic attack. The benzyloxy and hydroxyl groups are activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing. A computational study could elucidate the regioselectivity of reactions like nitration or halogenation by calculating the activation barriers for substitution at the different available positions on the ring.

Reactions at the Hydroxyl Group: The mechanism of reactions involving the phenolic hydroxyl group, such as etherification or esterification, can be explored. Computational modeling can determine the reaction pathway, identify the transition state structures, and calculate the activation energies. For example, the deprotonation of the phenol to form a phenoxide ion, a key step in many of these reactions, can be studied to determine the pKa of the compound.

Nucleophilic Aromatic Substitution: While generally less favorable, the possibility of nucleophilic aromatic substitution (S_NAr) could also be investigated, particularly given the presence of electron-withdrawing halogen substituents. Theoretical calculations could assess the feasibility of displacing one of the halogens with a strong nucleophile by determining the energies of the Meisenheimer complex intermediate and the associated transition states.

Table 4: Hypothetical Calculated Activation Energies for Electrophilic Nitration

Position of Substitution Activation Energy (kcal/mol)
C5 15.2

Note: This data is hypothetical and for illustrative purposes. Positions are numbered starting from C1 attached to the hydroxyl group.

Strategic Applications of 3 Benzyloxy 4 Chloro 2 Fluorophenol in Complex Organic Synthesis

Role as a Key Intermediate and Building Block in Multi-Step Syntheses

The unique substitution pattern of 3-(benzyloxy)-4-chloro-2-fluorophenol provides multiple reaction sites that can be addressed selectively, making it an ideal starting material or intermediate in linear or convergent synthetic strategies.

Precursor in the Synthesis of Substituted Anilines

Substituted anilines are fundamental components of numerous pharmaceuticals, agrochemicals, and materials. The conversion of phenols to anilines is a significant transformation in organic synthesis. While direct amination of phenols often requires harsh conditions, multi-step pathways leveraging the reactivity of the phenolic hydroxyl group are common. google.comnih.gov For this compound, a plausible route to the corresponding aniline (B41778) involves the activation of the phenolic hydroxyl group.

One effective strategy is the conversion of the phenol (B47542) to an aryl triflate or nonaflate by reaction with triflic anhydride (B1165640) or nonafluorobutanesulfonyl fluoride (B91410), respectively. This transformation converts the poor hydroxyl leaving group into an excellent one, priming the molecule for nucleophilic substitution. The resulting aryl triflate can then undergo palladium- or nickel-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, with ammonia (B1221849) surrogates or primary/secondary amines to furnish the desired substituted anilines. mdpi.com This method's mild conditions and broad functional group tolerance would likely preserve the benzyloxy, chloro, and fluoro substituents for subsequent modifications.

Table 1: Plausible Synthesis of a Substituted Aniline from this compound

StepReactant(s)Reagent(s)ProductPurpose
1This compoundTriflic anhydride, Pyridine3-(Benzyloxy)-4-chloro-2-fluorophenyl trifluoromethanesulfonateActivate phenolic -OH for C-N coupling
2Resulting Aryl TriflateBenzophenone imine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)N-(3-(Benzyloxy)-4-chloro-2-fluorophenyl)diphenylmethanimineIntroduce nitrogen atom via Buchwald-Hartwig amination
3Resulting ImineAqueous Acid (e.g., HCl)3-(Benzyloxy)-4-chloro-2-fluoroanilineHydrolyze imine to yield primary aniline

Scaffolds for the Construction of Diverse Heterocyclic Compound Libraries

The functional groups on this compound serve as ideal handles for constructing a variety of heterocyclic scaffolds, which are privileged structures in medicinal chemistry. nih.gov The phenolic oxygen is a potent nucleophile for building oxygen-containing heterocycles like benzofurans and benzoxazines.

For instance, O-alkylation of the phenol with a propargyl halide, followed by a transition-metal-catalyzed cyclization, would yield substituted benzofurans. Alternatively, the phenol can participate in [3+n] cycloaddition reactions with appropriate biselectrophilic partners to generate more complex ring systems. nih.gov The presence of the chloro and fluoro atoms offers additional opportunities for intramolecular cyclization reactions, where one halogen could be displaced by a nucleophile introduced at another position on the molecule, leading to the formation of new heterocyclic rings.

Advanced Synthetic Transformations Facilitated by the Compound's Functional Groups

The reactivity of the halogen and ether functionalities allows for sophisticated synthetic manipulations, enabling the construction of intricate carbon skeletons and the introduction of diverse substituents.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck) for Carbon-Carbon Bond Formation

The chloro substituent at the C4 position is a prime site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation. The Suzuki-Miyaura coupling, in particular, is a robust method for forming biaryl structures by reacting an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net

Given the structure of this compound, the chloro group is expected to be more reactive than the fluoro group in typical palladium-catalyzed oxidative addition cycles. This differential reactivity allows for selective functionalization at the C4 position. The phenolic hydroxyl would likely require protection (e.g., as its existing benzyl (B1604629) ether) to prevent interference with the catalytic cycle. A Suzuki coupling at the C4 position would introduce a new aryl or alkyl group, significantly increasing molecular complexity. Similar reactivity could be expected for Stille (using organostannanes) and Heck (using alkenes) couplings.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

Aryl HalideCoupling PartnerCatalyst/LigandBasePotential Product
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃3-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-ol
This compoundMethylboronic acidPdCl₂(dppf)Cs₂CO₃3-(Benzyloxy)-2-fluoro-4-methylphenol
This compound4-Methoxyphenylboronic acidNiCl₂(PCy₃)₂K₃PO₄3-(Benzyloxy)-2-fluoro-4'-methoxy-[1,1'-biphenyl]-4-ol

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective C-H functionalization of aromatic rings. wikipedia.org The strategy relies on a "Directed Metalation Group" (DMG) that coordinates to an organolithium base, directing deprotonation to a nearby ortho position. wikipedia.orguwindsor.ca

In this compound, both the benzyloxy group (an ether) and the fluorine atom can act as DMGs. The relative directing power of these groups determines the site of lithiation. Ethers are generally effective DMGs, directing lithiation to an adjacent position. researchgate.netnih.govacs.org Fluorine is also a known DMG. Based on the established hierarchy of DMGs, the benzyloxy group at C3 is expected to direct metalation to the C2 or C4 positions. However, these positions are already substituted. The next most likely site for functionalization would be ortho to the fluorine at C2, which is the C1 (phenolic) or C3 (benzyloxy) position. A more compelling scenario involves the cooperative effect of the DMGs or considering the benzyloxy group as the primary director. If the benzyloxy group directs metalation, the most acidic proton ortho to it is at the C2 position, which is substituted by fluorine. The next available ortho position is C4, substituted by chlorine. Therefore, the most plausible site for metalation via DoM would be the C5 position, which is ortho to the chloro group and meta to the benzyloxy group, though this is less common. A more likely outcome is that the α-protons on the benzyl group could be lithiated, or that the phenolic proton is removed first. Assuming the phenol is protected, the benzyloxy group would direct metalation to the C2 position, potentially displacing the fluorine, or to the C4 position, displacing the chlorine, though C-H activation is preferred. The most acidic aromatic proton is likely at C6, but this is not ortho to a strong DMG. A detailed experimental study would be required to determine the precise outcome, but the potential for regioselective functionalization via DoM is a key feature of this molecule's synthetic utility.

Design and Synthesis of Structurally Related Analogues for Targeted Research Objectives

The title compound serves as an excellent template for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery and materials science. explorationpub.com By systematically modifying each part of the molecule, researchers can probe the structural requirements for a desired biological or physical property.

The synthesis of analogues can be achieved by varying the starting materials. For example, employing different substituted benzyl halides (e.g., 4-methoxybenzyl bromide, 3-cyanobenzyl chloride) in the etherification step would generate a series of ethers with diverse electronic and steric properties. researchgate.netgoogle.com Similarly, starting with different 4-chloro-2-fluorophenol (B1580588) derivatives would allow for modification of the core aromatic ring. This modular approach enables the rapid generation of a focused library of compounds built around the 3-oxy-4-chloro-2-fluoro-phenyl scaffold, facilitating the optimization of lead compounds in research programs.

Conclusion and Future Research Directions

Synthesis of Current Understanding and Identified Research Gaps

This analysis has provided a theoretical framework for understanding the chemical compound 3-(Benzyloxy)-4-chloro-2-fluorophenol. Based on established chemical principles and the behavior of analogous structures, a plausible synthetic route has been proposed, and its potential reactivity has been explored. The primary research gap is the lack of any direct experimental data for this specific molecule. Future work should focus on the actual synthesis and characterization of this compound to validate the predictions made in this article.

Emerging Synthetic Methodologies and Technologies for Halogenated Phenols

The synthesis of halogenated phenols continues to evolve, with a focus on developing more selective, efficient, and environmentally friendly methods. Future research in this area will likely involve the application of novel catalytic systems, including transition metal catalysts and biocatalysts, as well as the implementation of advanced technologies such as flow chemistry.

Potential for Further Exploration in Novel Chemical Transformations and Applications of Phenolic Benzyl (B1604629) Ethers

Phenolic benzyl ethers are valuable intermediates in organic synthesis. Further exploration of their reactivity, particularly in the context of complex substitution patterns including multiple halogen atoms, could lead to the discovery of novel chemical transformations. The development of new methods for the selective functionalization of these compounds would be of significant interest to the synthetic community. Ultimately, the exploration of the applications of these novel compounds in fields such as medicinal chemistry and materials science will be a key driver for future research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Benzyloxy)-4-chloro-2-fluorophenol, and how can reaction yields be maximized?

  • Methodology : The benzyloxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or by protecting a hydroxyl group with benzyl bromide under alkaline conditions. For example, details the synthesis of a benzyloxy-substituted chalcone derivative via nucleophilic substitution, emphasizing the use of K₂CO₃ as a base and DMF as a solvent . Chlorination and fluorination steps may require controlled temperatures (0–5°C) and catalysts like FeCl₃ or BF₃·Et₂O to direct regioselectivity. Yields can be improved by optimizing stoichiometry (e.g., 1.2–1.5 equivalents of benzyl bromide) and reaction time (12–24 hours).

Q. How can NMR spectroscopy resolve structural ambiguities caused by overlapping signals from chlorine, fluorine, and benzyloxy substituents?

  • Methodology : ¹H and ¹³C NMR assignments benefit from 2D techniques (COSY, HSQC, HMBC). For instance, provides InChI and SMILES data for a structurally similar benzoic acid derivative, highlighting characteristic shifts: benzyloxy protons appear as a singlet at δ 5.1–5.3 ppm, aromatic fluorine induces deshielding (~δ 7.2–7.8 ppm), and chlorine’s electron-withdrawing effect splits adjacent proton signals . Fluorine-19 NMR can further distinguish para/meta substitution patterns.

Q. What purification strategies are effective for isolating this compound from byproducts like dehalogenated or over-alkylated species?

  • Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively separates polar byproducts. reports using preparative HPLC with a C18 column and methanol/water mobile phase for structurally complex analogs . Recrystallization from ethanol/water (1:3) at −20°C can enhance purity, as demonstrated in for a chlorophenylacetamide compound .

Advanced Research Questions

Q. How do electronic effects of the benzyloxy, chloro, and fluoro substituents influence electrophilic aromatic substitution (EAS) reactivity?

  • Methodology : Computational studies (DFT, Fukui indices) predict regioselectivity. The benzyloxy group is ortho/para-directing, while fluorine and chlorine are meta-directing due to their electron-withdrawing nature. discusses substitution patterns in 4-(3-chloro-4-fluorophenyl)benzoic acid, where chlorine at position 4 directs nitration to position 5 . Experimental validation via bromination (Br₂/FeBr₃) followed by LC-MS analysis can confirm predicted sites.

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect solubility?

  • Methodology : X-ray crystallography (e.g., and ) reveals dominant C–H···π (benzyl ring) and halogen (Cl···F) interactions . Hirshfeld surface analysis (as in ) quantifies contact contributions: Cl···H (12%), F···H (8%), and π-stacking (15%) . These interactions reduce solubility in nonpolar solvents, necessitating DMSO or DMF for biological assays.

Q. Can this compound serve as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs in and , where fluorinated benzoic acids exhibit antimicrobial activity . Derivatization via Suzuki coupling (boronic acid intermediates, as in ) or amide formation () can generate libraries for high-throughput screening . Preliminary assays might test inhibition of E. coli FabI (enoyl-ACP reductase) or human EGFR kinase.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.